molecular formula C9H7F3O4S B1328739 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid CAS No. 1000339-64-9

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1328739
M. Wt: 268.21 g/mol
InChI Key: CBZHRYXIYMQKCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid involves various strategies. One approach for synthesizing a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding total yields of 17% and 37% respectively. The process starting from 2-methyl-5-nitrophenol is more process-oriented and suitable for the resynthesis of cardiotonic drugs Sulmazole and Isomazole . Another relevant synthesis method involves the use of trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations, which could potentially be adapted for the synthesis of trifluoromethylated aromatic compounds .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and is often characterized by various spectroscopic techniques. For instance, the crystal structure of a compound with a phenylsulfonyl group, similar to the methylsulphonyl group in the target molecule, was determined using single crystal X-ray determination. This compound exhibited intermolecular hydrogen bonds and pi-pi interactions, which are crucial for the stability of the crystal structure . These findings suggest that the molecular structure of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid would also exhibit significant non-covalent interactions that stabilize its structure.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in related compounds has been explored in various chemical reactions. N-Methylnitrilium trifluoromethanesulphonate salts have been used as reagents for the synthesis of a wide range of aromatic compounds, including ketimines, ketones, and heterocycles . Additionally, alkyltrifluoromethanesulphonates have been employed as alkylating reagents for aromatic compounds, although their reactivity can be influenced by the presence of Lewis acids and impurities . These studies provide insights into the potential reactivity of the trifluoromethyl group in 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid are not detailed in the provided papers, the properties of related compounds can offer some indications. The presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of aromatic compounds. The methylsulphonyl group could also affect the solubility and reactivity of the compound. The synthesis and reactivity of related compounds suggest that 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid would have unique properties that could be advantageous in pharmaceutical applications, as seen in the synthesis of cardiotonic drugs .

Safety And Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZHRYXIYMQKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650217
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

CAS RN

1000339-64-9
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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